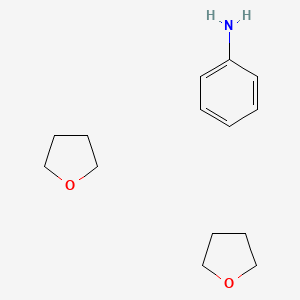
Aniline;oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline;oxolane: is a compound that combines the properties of aniline and oxolane. Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C6H5NH2. It is a primary aromatic amine and is used as a precursor to many industrial chemicals. Oxolane, also known as tetrahydrofuran (THF), is a heterocyclic organic compound with the formula (CH2)4O. It is a colorless, water-miscible organic liquid with low viscosity and is mainly used as a precursor to polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aniline: Aniline can be synthesized by the reduction of nitrobenzene using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Oxolane: Oxolane is typically produced by the acid-catalyzed dehydration of 1,4-butanediol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aniline can be oxidized to produce compounds such as nitrosobenzene and benzoquinone.
Reduction: Aniline can be reduced to produce cyclohexylamine.
Substitution: Aniline undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and peroxymonosulfuric acid (H2SO5).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are used.
Major Products:
Oxidation: Nitrosobenzene, benzoquinone.
Reduction: Cyclohexylamine.
Substitution: Nitroaniline, sulfanilic acid, halogenated anilines.
Scientific Research Applications
Chemistry:
- Aniline is used as a precursor in the synthesis of dyes, polymers, and pharmaceuticals .
- Oxolane is used as a solvent in various chemical reactions and as a precursor to polymers such as polytetrahydrofuran .
Biology:
- Aniline derivatives are used in the synthesis of biologically active compounds, including drugs and agrochemicals .
Medicine:
Industry:
Mechanism of Action
Aniline:
- Aniline exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxic effects .
Oxolane:
Comparison with Similar Compounds
Properties
CAS No. |
876018-00-7 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
aniline;oxolane |
InChI |
InChI=1S/C6H7N.2C4H8O/c7-6-4-2-1-3-5-6;2*1-2-4-5-3-1/h1-5H,7H2;2*1-4H2 |
InChI Key |
PGORMEJVVDOHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















